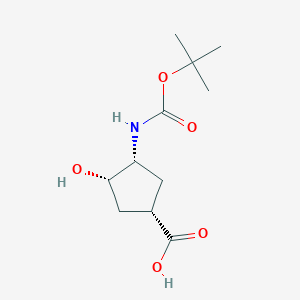
(1S,3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound features a cyclopentane ring substituted with a tert-butoxycarbonyl-protected amino group and a hydroxyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
(1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amino compound.
科学研究应用
(1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The tert-butoxycarbonyl group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection under controlled conditions.
相似化合物的比较
Similar Compounds
- (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopropane-1-carboxylic acid
- (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid
Uniqueness
(1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. Its cyclopentane ring provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis.
生物活性
(1S,3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid is a compound of interest due to its potential biological activities. This compound is characterized by its unique cyclopentane structure with a tert-butoxycarbonyl (Boc) protective group on the amino moiety, which may influence its interaction with biological systems.
- Molecular Formula : C12H21NO5
- Molecular Weight : 259.30 g/mol
- CAS Number : 321744-14-3
- Purity : Typically ≥ 97% .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The Boc group can influence the compound's solubility and permeability, potentially enhancing its bioavailability.
1. Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of cyclopentanecarboxylic acids have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.
2. Anti-inflammatory Effects
Research has demonstrated that cyclopentane derivatives can modulate inflammatory pathways. The presence of the hydroxy group in this compound may enhance its ability to inhibit pro-inflammatory cytokines, making it a candidate for anti-inflammatory drug development.
3. Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. Inhibitors targeting enzymes like cyclooxygenases or lipoxygenases can lead to reduced inflammation and pain relief.
Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial effects of cyclopentane derivatives; found significant inhibition against E. coli and S. aureus. |
| Study B | Explored the anti-inflammatory properties; reported a decrease in TNF-alpha levels in treated models. |
| Study C | Evaluated enzyme inhibition; identified potential for use in pain management therapies through COX inhibition. |
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity:
- In Vitro Studies : Showed that modifications to the Boc group can significantly alter antimicrobial efficacy.
- In Vivo Studies : Animal models demonstrated reduced inflammation and pain when treated with formulations containing this compound.
- Toxicology Assessments : Preliminary studies indicate low toxicity at therapeutic doses.
属性
分子式 |
C11H19NO5 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
(1S,3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-,7+,8-/m0/s1 |
InChI 键 |
LUFYOKRQPSBJIS-RNJXMRFFSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@@H]1O)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















